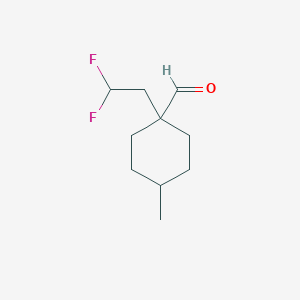
1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde is a chemical compound characterized by the presence of a difluoroethyl group attached to a cyclohexane ring with a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1,1-difluoro-2-iodoethane with a cyclohexane derivative under specific conditions . The reaction is often carried out in the presence of a base such as cesium carbonate at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the difluoroethyl group under appropriate conditions.
Major Products:
Oxidation: Formation of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carboxylic acid.
Reduction: Formation of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The difluoroethyl group is known to enhance the lipophilicity and metabolic stability of drug molecules, making this compound a valuable intermediate in drug design.
Materials Science: The unique structural features of this compound can be exploited in the development of advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study the interactions of difluoroethyl groups with biological targets.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can form hydrogen bonds and interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity . The aldehyde group can also participate in covalent interactions with nucleophilic residues in proteins, further modulating its biological activity.
Comparison with Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and exhibit similar reactivity and applications.
Ethyl bromodifluoroacetate: This compound contains a difluoroethyl group and is used in similar synthetic applications.
Uniqueness: 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde is unique due to its specific combination of a difluoroethyl group and a cyclohexane ring with an aldehyde functional group. This unique structure imparts distinct physicochemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H16F2O |
|---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16F2O/c1-8-2-4-10(7-13,5-3-8)6-9(11)12/h7-9H,2-6H2,1H3 |
InChI Key |
GGSBIRWLJFZFIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CC(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13315873.png)
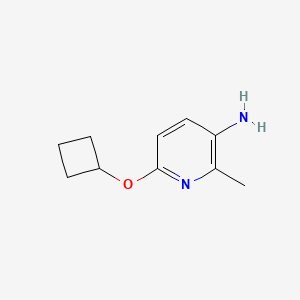
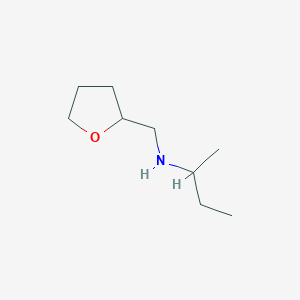
![(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13315899.png)
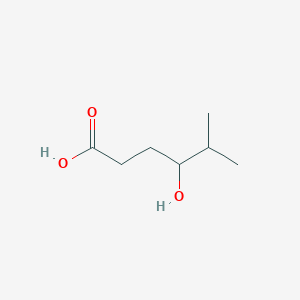
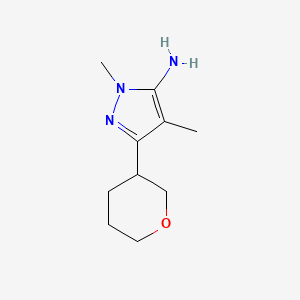
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B13315916.png)


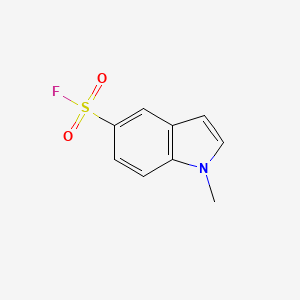

![7-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13315944.png)
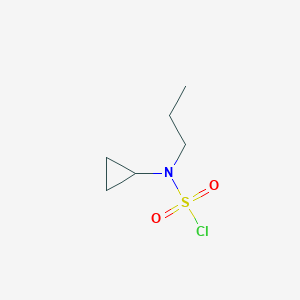
![5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole](/img/structure/B13315955.png)
